molecular formula C19H21F2N3O3S B10925004 4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10925004
M. Wt: 409.5 g/mol
InChI Key: MGYZIEZPHSHQNA-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group, a sulfonyl group, and a pyrazolopyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazolopyridine core, followed by the introduction of the difluoromethyl and sulfonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-(difluoromethyl)-7-[(2,5-dimethylphenyl)sulfonyl]-3-methyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

    Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethyl group and a sulfonyl group, but it has a different core structure, leading to different chemical properties and reactivity.

    2-(4-(difluoromethyl)-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar difluoromethyl and dimethylphenyl group but differs in its overall structure and applications.

    2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid:

Properties

Molecular Formula

C19H21F2N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-(difluoromethyl)-7-(2,5-dimethylphenyl)sulfonyl-3-methyl-2-propylpyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H21F2N3O3S/c1-5-8-23-13(4)17-14(18(20)21)10-16(25)24(19(17)22-23)28(26,27)15-9-11(2)6-7-12(15)3/h6-7,9-10,18H,5,8H2,1-4H3

InChI Key

MGYZIEZPHSHQNA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)S(=O)(=O)C3=C(C=CC(=C3)C)C)C(F)F)C

Origin of Product

United States

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